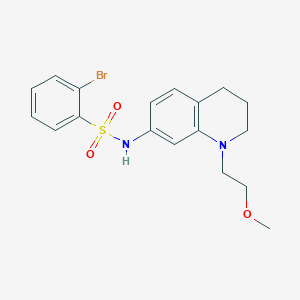

3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

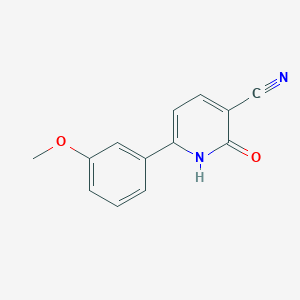

3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as MTBS, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit interesting biological properties.

Scientific Research Applications

Thiophene Derivatives in Biodegradation and Toxicity Studies

Biodegradation and Toxicity of Condensed Thiophenes

Thiophene derivatives, such as condensed thiophenes found in petroleum, are significant due to their prevalence in fossil fuels and their environmental impact. Studies on biodegradation pathways and toxicity are crucial for understanding how these compounds behave in contaminated environments. The review by Kropp and Fedorak (1998) focuses on the types of organosulfur compounds found in petroleum, including dibenzothiophene (DBT) and its alkyl derivatives, which have been used as model compounds in biodegradation studies. This research highlights the environmental relevance of thiophene derivatives and their potential impact on petroleum bioremediation strategies (Kropp & Fedorak, 1998).

Pharmacological Applications of Related Compounds

Osthole - A Bioactive Compound

Osthole is another compound, structurally distinct but relevant in the context of discussing bioactive molecules. It demonstrates a wide range of pharmacological activities, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial effects. Such diverse pharmacological properties suggest the potential for thiophene derivatives to exhibit similarly broad biological activities, warranting further investigation into their mechanisms of action and possible therapeutic applications (Zhang et al., 2015).

Atmospheric Reactivity and Environmental Impact

Atmospheric Reactivity of Methoxyphenols

The study on the atmospheric reactivity of methoxyphenols, including their reactions and secondary organic aerosol (SOA) formation, provides insight into the environmental fate of organic pollutants. Thiophene derivatives, sharing some chemical similarities with methoxyphenols, could undergo analogous atmospheric processes, affecting air quality and contributing to pollution. Understanding the atmospheric chemistry of thiophene derivatives is important for assessing their environmental impact and for developing strategies to mitigate air pollution (Liu et al., 2022).

Synthesis and Applications in Medicinal Chemistry

Synthesis of Thiophenes

The synthesis and applications of thiophene derivatives are of significant interest in medicinal chemistry due to their wide range of bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. The review by Xuan (2020) discusses recent achievements in the synthesis of thiophene derivatives, highlighting their importance in drug development and their diverse applications beyond pharmaceuticals, such as in organic materials and agrochemicals. This underscores the potential of 3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide and related compounds in various scientific and industrial applications (Xuan, 2020).

Mechanism of Action

Target of Action

The compound “3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in folate synthesis . .

Biochemical Pathways

Without specific information on “this compound”, it’s hard to say which biochemical pathways it might affect. Sulfonamides generally affect the folic acid synthesis pathway in bacteria .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of “this compound” are not known. Sulfonamides are generally well absorbed orally and widely distributed in the body. They are primarily excreted unchanged in the urine .

Result of Action

Without specific studies on “this compound”, it’s hard to say what the molecular and cellular effects of this compound might be. Sulfonamides generally result in the inhibition of bacterial growth .

Properties

IUPAC Name |

3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S2/c1-16-11-3-2-4-12(7-11)18(14,15)13-8-10-5-6-17-9-10/h2-7,9,13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFPSCCJLSENEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B2571809.png)

![(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571813.png)

![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)

![1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2571824.png)

![1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2571826.png)

![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2571830.png)

![Bicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B2571831.png)